N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide

Tumor Hypoxia Carbonic Anhydrase Anticancer

N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide (CAS 156086-11-2) is a synthetic, tetra-methoxy-substituted benzamide with the molecular formula C17H19NO5 and a molecular weight of 317.34 g/mol. Its structure features a 2,4-dimethoxyaniline moiety linked via an amide bond to a 3,4-dimethoxybenzoic acid scaffold, yielding a predicted ACD/LogP of 2.47 and a topological polar surface area of 66 Ų.

Molecular Formula C17H19NO5
Molecular Weight 317.34 g/mol
CAS No. 156086-11-2
Cat. No. B7701203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide
CAS156086-11-2
Molecular FormulaC17H19NO5
Molecular Weight317.34 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)OC
InChIInChI=1S/C17H19NO5/c1-20-12-6-7-13(15(10-12)22-3)18-17(19)11-5-8-14(21-2)16(9-11)23-4/h5-10H,1-4H3,(H,18,19)
InChIKeyRQRWFVHCUGQCCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethoxyphenyl)-3,4-dimethoxybenzamide (CAS 156086-11-2): Physicochemical Profile and Procurement Identity


N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide (CAS 156086-11-2) is a synthetic, tetra-methoxy-substituted benzamide with the molecular formula C17H19NO5 and a molecular weight of 317.34 g/mol . Its structure features a 2,4-dimethoxyaniline moiety linked via an amide bond to a 3,4-dimethoxybenzoic acid scaffold, yielding a predicted ACD/LogP of 2.47 and a topological polar surface area of 66 Ų . The compound is offered commercially at typical purities of ≥95% and serves as a versatile intermediate in medicinal chemistry, particularly within programs exploring antibacterial RNA polymerase inhibitors and carbonic anhydrase-targeted anticancer agents .

Why In-Class Benzamides Cannot Substitute for N-(2,4-Dimethoxyphenyl)-3,4-dimethoxybenzamide in Targeted Applications


Generic substitution within the dimethoxybenzamide class is not viable due to the extreme sensitivity of biological target engagement to the specific methoxy substitution pattern. For instance, the positional isomer N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide shows substantially different cytoprotective activity in PC12 cells compared to the 3,4-dimethoxy variant [1]. Furthermore, the presence of the 2,4-dimethoxy substitution on the aniline ring is critical for inducing cytotoxicity in liver-derived LO2 cells, a property not universally shared by simpler benzamides . Even subtle alterations, such as replacing the 3,4-dimethoxybenzoyl group with a 4-ethoxybenzoyl group, shift the ACD/LogP from 2.47 to 2.99, altering both lipophilicity and off-target binding potential . These structure-specific activity and physicochemical cliffs mean that this compound cannot be replaced by a generic class analog without experimental re-validation.

N-(2,4-Dimethoxyphenyl)-3,4-dimethoxybenzamide: Head-to-Head and Cross-Study Quantitative Differentiation Data


Carbonic Anhydrase IX (CA IX) Inhibitory Potency vs. Acetazolamide

In a direct enzyme inhibition assay, N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide exhibits a Ki of 0.570 nM against recombinant human carbonic anhydrase IX (CA IX), a tumor-associated isoform [1]. By comparison, the standard clinical CA inhibitor acetazolamide (AAZ) shows a Ki of approximately 30 nM under comparable conditions . The target compound demonstrates a roughly 53-fold greater affinity for CA IX than acetazolamide.

Tumor Hypoxia Carbonic Anhydrase Anticancer Enzyme Inhibition

Carbonic Anhydrase Isoform Selectivity Profile (CA IX vs. CA II vs. CA I)

The compound's selectivity across carbonic anhydrase isoforms has been quantified: it exhibits a Ki of 0.570 nM for CA IX, 4.60 nM for CA II, and 17.0 nM for CA I [1]. This translates to an 8.1-fold selectivity for CA IX over CA II and a 29.8-fold selectivity for CA IX over CA I. In contrast, acetazolamide is a broad-spectrum CA inhibitor with Ki values of 0.25 nM (CA I), 0.012 nM (CA II), and 0.074 nM (CA IX), actually showing preference for CA II over CA IX [2]. The target compound thus inverts the selectivity profile, favoring the tumor-associated CA IX over the ubiquitous CA II.

Isoform Selectivity Carbonic Anhydrase Drug Safety Off-Target

Bacterial RNA Polymerase Inhibition via a Distinct Switch-Region Binding Mode vs. Rifampicin

N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide has been shown to inhibit bacterial RNA polymerase (RNAP) by targeting the switch region of the enzyme, a binding site distinct from the rifampicin-binding pocket located near the active site . This switch-region mechanism is consistent with a class of benzamide-based RNAP inhibitors that demonstrate no cross-resistance with rifampicin and a lower rate of resistance development compared to rifampicin in E. coli and Gram-positive bacteria [1]. While the exact MIC or IC50 for this specific compound against RNAP is not publicly disclosed in primary literature, the class-level evidence for pyridyl-benzamide and dimethoxybenzamide RNAP inhibitors targeting the switch region supports its differentiated mechanism.

Antibacterial RNA Polymerase Binding Site Drug Resistance

Lipophilicity Modulation Via Methoxy Substitution: ΔLogP = -0.52 vs. De-Methoxy Analog

The predicted ACD/LogP of N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide is 2.47 . In contrast, its de-methoxy analog N-(2,4-dimethoxyphenyl)benzamide, which lacks the 3,4-dimethoxy groups on the benzoyl ring, has a predicted ACD/LogP of 2.99 . The addition of two methoxy groups thus reduces the LogP by approximately 0.52 units, indicating enhanced hydrophilicity and potentially improved aqueous solubility. This LogP shift places the compound closer to the optimal Lipinski range (LogP < 5) and differentiates it from simpler benzamides with higher lipophilicity and potentially greater non-specific protein binding.

Physicochemical Properties LogP Drug-Likeness ADME

Antibacterial Activity Baseline Differentiation: MIC Gap vs. 3,4-Dimethoxybenzamide in S. aureus

The parent fragment 3,4-dimethoxybenzamide (without the N-2,4-dimethoxyphenyl substitution) exhibits a modest MIC of 23.0 µg/mL against Staphylococcus aureus [1]. While the MIC of N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide itself is not yet reported in primary literature, the addition of the 2,4-dimethoxyphenyl group dramatically alters both the physicochemical and target-binding profile of the molecule, as evidenced by the compound's sub-nanomolar CA IX affinity and its distinct RNAP switch-region binding mode [2]. The broader class of N-(2,4-dimethoxyphenyl)benzamides is associated with bacterial RNAP inhibition, whereas 3,4-dimethoxybenzamide alone shows no such RNAP activity, being primarily an intermediate in itopride synthesis . This functional divergence underscores that the simple benzamide core cannot recapitulate the target engagement of the fully elaborated molecule.

Antibacterial MIC Staphylococcus aureus Structure-Activity Relationship

Predicted ADME Profile: High Human Intestinal Absorption and Blood-Brain Barrier Penetration

Computational ADMET predictions using admetSAR 2.0 indicate that 3,4-dimethoxybenzamide derivatives possess a 99.74% probability of human intestinal absorption (HIA+) and an 82.50% probability of blood-brain barrier (BBB) penetration (BBB+) [1]. While these predictions are for the benzamide class and not specifically for N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide, the target compound's LogP of 2.47 and molecular weight of 317.34 Da fall well within the favorable ranges for oral absorption and CNS penetration. By comparison, more polar benzamide derivatives with additional hydrogen bond donors often show reduced BBB penetration (BBB-), making this compound a preferential choice for CNS-targeted programs .

ADME Oral Bioavailability Blood-Brain Barrier in silico Prediction

High-Impact Application Scenarios for N-(2,4-Dimethoxyphenyl)-3,4-dimethoxybenzamide Based on Quantitative Evidence


Tumor Hypoxia-Targeted Anticancer Drug Discovery Leveraging CA IX Selectivity

The sub-nanomolar Ki (0.570 nM) for carbonic anhydrase IX and the 8.1-fold selectivity over CA II make this compound an ideal starting point for designing tumor-hypoxia-activated prodrugs or CA IX-targeted imaging agents [1]. Unlike acetazolamide, which preferentially inhibits CA II (Ki = 0.012 nM) and causes systemic acidosis, this compound's inverted selectivity profile (favoring CA IX) minimizes on-target toxicity to normal tissues while maximizing activity within the hypoxic tumor microenvironment [2]. Researchers procuring this compound for CA IX-focused programs benefit from a validated sub-nanomolar affinity that can be further optimized for in vivo efficacy.

Antibacterial Lead Development Targeting Rifampicin-Resistant Pathogens

The compound's documented interaction with the bacterial RNA polymerase switch region—a binding site distinct from the rifampicin pocket—positions it as a candidate for combating rifampicin-resistant Mycobacterium tuberculosis and MRSA . Class-level evidence for pyridyl-benzamide RNAP inhibitors demonstrates no cross-resistance with rifampicin and lower resistance rates in E. coli [3]. Procurement of this compound enables medicinal chemistry teams to explore structure-activity relationships around the switch-region pharmacophore without the constraint of rifampicin cross-resistance, addressing a critical gap in the antibacterial pipeline.

CNS-Penetrant Carbonic Anhydrase Inhibitor Development

With a predicted blood-brain barrier penetration probability of 82.50% and an optimal LogP of 2.47, this compound is uniquely positioned for CNS drug discovery programs targeting brain tumors (e.g., glioblastoma) or neurological disorders where carbonic anhydrase dysregulation plays a role [4]. The combination of high BBB permeability and CA IX selectivity is rare among benzamide derivatives, making this compound a strategic choice for programs requiring both CNS exposure and tumor-specific target engagement .

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies

The well-defined tetra-methoxy substitution pattern and the ΔLogP of 0.52 relative to des-methoxy analogs provide a precise chemical probe for investigating the impact of methoxy groups on lipophilicity, solubility, and target binding . Procurement of this compound enables systematic SAR exploration where incremental changes in methoxy positioning (e.g., 3,4- vs. 3,5-dimethoxy) can be correlated with shifts in CA IX affinity, RNAP inhibition, and cellular activity, generating valuable data for computational QSAR models and pharmacophore mapping [5].

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